molecular formula C20H29NO3S B5379459 4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide

4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide

Cat. No. B5379459
M. Wt: 363.5 g/mol
InChI Key: OFUFYLMWGSBTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TBN is a sulfonamide derivative that has been shown to exhibit potent and selective inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Scientific Research Applications

Pharmaceutical Reference Standards

4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide: is utilized as a reference standard in pharmaceutical research. Reference standards are critical for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as benchmarks for the calibration of analytical instruments, validation of analytical methods, and for conducting routine quality control tests .

Impurity Profiling

In the pharmaceutical industry, impurity profiling is essential for drug safety and efficacy. This compound may be used to identify and quantify impurities during the synthesis of pharmaceuticals. It helps in understanding the impurity profile of the synthesized compounds, which is crucial for regulatory submissions and approvals .

Analytical Method Development

Researchers use this compound in the development of new analytical methods. It can act as a model compound to optimize chromatographic conditions, such as retention time, mobile phase composition, and detection parameters. This is vital for the accurate measurement of pharmaceuticals and their metabolites in biological samples .

Biological Standardization

This compound might be employed as a biological standard. Biological standards are necessary for the calibration of assays and to ensure consistency and reliability of bioanalytical results. It can be used to standardize assays that measure enzyme activity, receptor binding, or other biochemical pathways .

Chemical Synthesis

In chemical research, this compound could be used as a starting material or intermediate for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the development of new chemical entities with potential therapeutic applications .

Material Science

Due to its specific chemical properties, 4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide may find applications in material science. It could be used in the design and synthesis of novel organic materials, such as organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells .

Environmental Analysis

This compound can be used as a standard in environmental analysis to detect and quantify pollutants. Its stability and detectability make it suitable for use in trace analysis of environmental samples, helping to monitor and control pollution levels .

Educational Purposes

In academic settings, this compound can be used to teach advanced analytical techniques. It provides a practical example for students to learn about the intricacies of modern analytical instrumentation and methodologies .

properties

IUPAC Name

4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-7-24-17-12-13-18(16-11-9-8-10-15(16)17)25(22,23)21-20(5,6)14-19(2,3)4/h8-13,21H,7,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFYLMWGSBTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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